molecular formula C21H22N4O4 B2768590 N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide CAS No. 1286714-90-6

N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Cat. No.: B2768590
CAS No.: 1286714-90-6
M. Wt: 394.431
InChI Key: KMPRSYFSMXZEBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several functional groups including a piperazine ring, an oxazole ring, and a furan ring. Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Molecular Interaction and Binding Affinity

Studies have focused on the molecular interaction of related compounds with DNA and receptors, highlighting the importance of specific structural features for enhanced binding affinity. For instance, furamidine, with its dicationic minor groove binding property and structural similarity to antitrypanosomal drugs, shows a stronger DNA-binding affinity due to direct hydrogen bond interactions (Laughton et al., 1995). This suggests that compounds with similar structures could be engineered for specific biological interactions.

Synthesis and Chemical Evaluation

The synthesis of novel compounds, including those derived from furan-2-carboxamide, has been documented. These efforts aim to create substances with potential analgesic and anti-inflammatory properties, as well as to explore their biological activities. An example includes the synthesis of benzodifuranyl derivatives showing significant COX-2 inhibition, suggesting potential for therapeutic use in inflammation and pain management (Abu‐Hashem et al., 2020).

Pharmacological Evaluation

Compounds featuring piperazine and furan-2-carboxamide frameworks have been evaluated for their antimicrobial and antipsychotic potentials. Their structures have been modified to enhance activity against specific targets, underscoring the importance of structural elements in drug design. For example, azole derivatives starting from furan-2-carbohydrazide showed promising antimicrobial activities (Başoğlu et al., 2013).

Enantioselective Synthesis

Research on the enantioselective synthesis of related compounds, such as CGRP receptor inhibitors, demonstrates the importance of chirality in medicinal chemistry. A convergent, economical synthesis approach has been developed for these compounds, highlighting the potential for large-scale production of enantiomerically pure drugs (Cann et al., 2012).

Properties

IUPAC Name

N-[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14-5-6-15(2)17(12-14)24-7-9-25(10-8-24)20(27)16-13-29-21(22-16)23-19(26)18-4-3-11-28-18/h3-6,11-13H,7-10H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPRSYFSMXZEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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